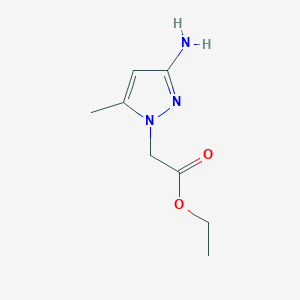![molecular formula C27H28N4O5 B11064022 5'-Benzyl-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064022.png)
5'-Benzyl-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a spiroindole core. Its intricate structure combines various functional groups, making it intriguing for both synthetic chemists and researchers in other fields.
- The compound’s name reflects its substituents and ring systems, emphasizing its uniqueness.
Preparation Methods
Reaction Conditions: These may vary depending on the specific synthetic pathway chosen.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions typical of indole derivatives
Common Reagents and Conditions: These would depend on the specific reaction type.
Major Products: Predicting major products requires detailed mechanistic studies, which are scarce for this compound.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, novel reactions, and applications in organic synthesis.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Potential as a drug lead or scaffold due to its unique structure.
Industry: Limited information exists, but applications could include materials science or catalysis.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate how it affects cellular processes.
- Molecular targets and pathways remain speculative at this point.
Comparison with Similar Compounds
Uniqueness: The compound’s spiroindole structure sets it apart from other indole derivatives.
Similar Compounds: While I don’t have a direct list, exploring related spiroindoles and indole-based molecules would provide context.
Properties
Molecular Formula |
C27H28N4O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
5-benzyl-1-methyl-1'-(2-morpholin-4-yl-2-oxoethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C27H28N4O5/c1-17-22-23(25(34)31(24(22)33)15-18-7-3-2-4-8-18)27(28-17)19-9-5-6-10-20(19)30(26(27)35)16-21(32)29-11-13-36-14-12-29/h2-10,17,22-23,28H,11-16H2,1H3 |
InChI Key |
HDJCUHTXLWMGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11063950.png)
![ethyl (5-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11063956.png)

![8-nitro-1'-phenyl-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11063974.png)

![4-(4-carboxyphenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11063989.png)
![10-({4-methyl-1-[(1R,2R,5S)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one (non-preferred name)](/img/structure/B11063991.png)
![1,2,3,4-Tetrafluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11063993.png)

![3-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11063998.png)

![2-phenyl-3-(pyridin-3-yl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B11064007.png)
